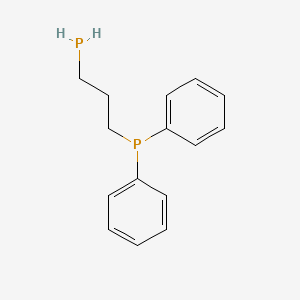
Diphenyl(3-phosphanylpropyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(3-phosphanylpropyl)phosphane is an organophosphorus compound with the molecular formula C15H18P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 3-phosphanylpropyl group attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(3-phosphanylpropyl)phosphane can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with 3-chloropropylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Another method involves the use of Grignard reagents. For instance, the reaction of diphenylphosphine with 3-bromopropylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine using reducing agents like trichlorosilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides are commonly used oxidizing agents.
Reduction: Trichlorosilane and other silanes are effective reducing agents.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Applications De Recherche Scientifique
Diphenyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of various organophosphorus compounds and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of diphenyl(3-phosphanylpropyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 3-phosphanylpropyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with two diphenylphosphino groups connected by an ethane linker.
Uniqueness
Diphenyl(3-phosphanylpropyl)phosphane is unique due to its 3-phosphanylpropyl group, which provides additional flexibility and steric properties compared to other similar compounds. This structural feature allows it to form more diverse and stable complexes with transition metals, making it a valuable ligand in various catalytic applications.
Propriétés
Numéro CAS |
608881-56-7 |
|---|---|
Formule moléculaire |
C15H18P2 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
diphenyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C15H18P2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 |
Clé InChI |
GVFJDBZNGWNEPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCP)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


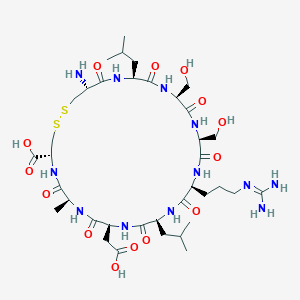
![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
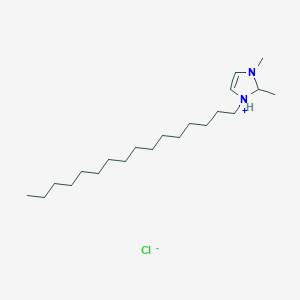
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
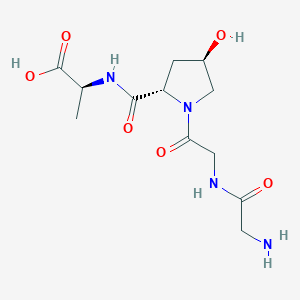
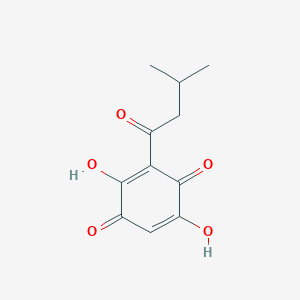

![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
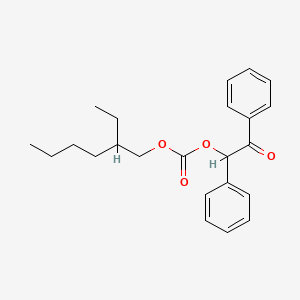
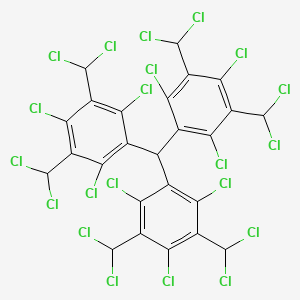
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
